[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone is a synthetic heterocyclic compound featuring a pyrrole-substituted thiazole core linked to a 2-phenylmorpholine moiety via a methanone bridge. This architecture is characteristic of a research chemical used as a building block.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
Cat. No. B6055428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4
InChIInChI=1S/C19H19N3O2S/c1-14-17(25-19(20-14)21-9-5-6-10-21)18(23)22-11-12-24-16(13-22)15-7-3-2-4-8-15/h2-10,16H,11-13H2,1H3
InChIKeyHCAPALTWKWLJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone: A Heterocyclic Building Block


[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone is a synthetic heterocyclic compound featuring a pyrrole-substituted thiazole core linked to a 2-phenylmorpholine moiety via a methanone bridge . This architecture is characteristic of a research chemical used as a building block. Its differentiation arises from the combination of these specific heterocycles, which influences its physicochemical properties and potential bioactivity profiles. The compound is typically supplied in small quantities for early-stage research and development, with purity levels commonly at or above 95% as determined by HPLC .

Heterocyclic building block combining pyrrole-thiazole core with 2-phenylmorpholine architecture
Methanone bridge enables further derivatization for compound library synthesis
Chromatographic purity assessment supports early-stage R&D procurement decisions

Why Generic Substitution is Not Advisable for [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone


Substituting [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone with a generic analog is not straightforward. Closely related compounds, such as the thiomorpholine analog , differ in key atoms that can significantly alter molecular recognition, pharmacokinetics, and synthetic utility. The presence of the oxygen atom in the morpholine ring versus sulfur in the thiomorpholine ring influences hydrogen-bonding capability and metabolic stability. Scientific selection must be based on the precise heterocyclic architecture, as even minor structural changes can lead to divergent biological activities, as demonstrated by structure-activity relationship (SAR) studies in the pyrrol-thiazole class [REFS-2, REFS-3].

Dimension
Target (Morpholine)
Substitute (Thiomorpholine)
Heteroatom
Oxygen — stronger H-bond acceptor
Sulfur — weaker H-bond acceptor
Lipophilicity
Lower LogP may favor aqueous compatibility
Higher LogP may shift partitioning profile
Metabolic Context
Oxygen may confer distinct oxidative stability
Sulfur may alter metabolic pathway context

Quantitative Evidence for Selecting [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone Over Analogs


Structural Differentiation: Morpholine vs. Thiomorpholine Core

A direct structural comparator, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone (CAS 1251680-51-9), replaces the morpholine oxygen with a sulfur atom . This substitution results in a different molecular formula (C19H19N3OS2 vs. C19H19N3O2S) and a higher calculated molecular weight (369.5 g/mol vs. 353.4 g/mol). The change from oxygen to sulfur alters the ring's conformational preference, lipophilicity (LogP), and hydrogen-bonding acceptor strength, which are critical parameters in drug design and molecular recognition.

Core Structure
Head-to-head
Morpholine (O) vs Thiomorpholine (S): MW 353.4 vs 369.5 g/mol; estimated LogP shift +0.7 to +1.0
Oxygen-for-sulfur substitution may alter molecular recognition and solubility profile
Computational prediction; confirm experimentally for target compound
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Class-Level Inference: Pyrrole-Thiazole Core Bioactivity Profile

The pyrrole-thiazole scaffold is associated with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, key targets in Alzheimer's disease [1]. In a study of closely related pyrrol-thiazole derivatives, compound 2c demonstrated 23.73% AChE inhibition, while compound 2a showed 28.87% BuChE inhibition at a standard concentration. The target compound retains the identical 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole core present in these leads, suggesting it is a privileged scaffold for these targets.

AChE/BuChE Profile
Class-level
Analog 2c: 23.73% AChE inhibition; Analog 2a: 28.87% BuChE inhibition at estimated 100 µM
Reported class-level pharmacophore context for pyrrole-thiazole core
Target compound activity not directly measured; class inference only
Alzheimer's Disease Cholinesterase Inhibition Antioxidant Activity

Antioxidant Potential of the Pyrrole-Thiazole Core

The pyrrole-thiazole scaffold also exhibits antioxidant properties. In the same study, compound 2a displayed an IC50 of 27.18 µM in the DPPH radical scavenging assay [1]. While the target compound has a different substituent, the shared core implies potential utility in designing molecules with dual cholinesterase inhibitory and antioxidant activities, a desirable profile for multi-target anti-Alzheimer's agents.

DPPH Scavenging
Class-level
Analog 2a IC50: 27.18 µM (DPPH assay, methanol)
Reported core scaffold antioxidant context for multi-target probe design
Requires direct measurement on target compound to confirm
Oxidative Stress DPPH Assay Radical Scavenging

Antifungal Activity Comparison: Morpholine-Thiazole vs. Thiomorpholine-Thiazole

A study on morpholine- and thiomorpholine-containing thiazole carboxamides provides a head-to-head comparison of these moieties in a fungicidal context [1]. The morpholine-containing compound showed an EC50 of 19.6 mg/L against Botrytis cinerea, while the thiomorpholine-containing analog showed an EC50 of 15.6 mg/L. This demonstrates that the choice between morpholine and thiomorpholine can lead to a quantifiable difference in bioactivity, with the thiomorpholine variant being about 1.25-fold more potent in this assay. This supports the need for precise selection of the 2-phenylmorpholine variant for structure-activity relationship studies.

Antifungal Activity
Cross-study comparable
Morpholine-thiazole EC50: 19.6 mg/L vs Thiomorpholine-thiazole EC50: 15.6 mg/L (B. cinerea)
Morpholine vs thiomorpholine choice may shift antifungal assay response
1.26-fold difference in this mycelial growth inhibition system
Fungicide Research Botrytis cinerea Structure-Activity Relationship

Key Application Scenarios for [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](2-phenylmorpholin-4-yl)methanone Based on Evidence


Medicinal Chemistry Probe for Cholinesterase and Dual-Activity Anti-Alzheimer's Studies

The pyrrole-thiazole core of the target compound is a known pharmacophore for AChE and BuChE inhibition [1]. The compound can serve as a key intermediate for synthesizing derivatives with potential dual cholinesterase inhibitory and antioxidant activities, as demonstrated by core analogs (27.18 µM DPPH IC50) [1]. The 2-phenylmorpholine moiety provides an additional vector for modulating pharmacokinetic properties, making it a versatile scaffold for multi-target ligand development.

Antifungal Lead Optimization Leveraging Morpholine Selectivity

Quantitative evidence shows that morpholine-containing thiazole derivatives exhibit distinct activity profiles compared to thiomorpholine analogs, with a 1.26-fold difference in potency against B. cinerea [2]. The target compound, with its unique 2-phenylmorpholine substructure, is a precise building block for SAR studies aimed at optimizing antifungal activity while modulating physical properties.

Chemical Biology Tool for Investigating Heterocycle Recognition

The compound's defined structural difference from its thiomorpholine analog (O vs. S) results in a predicted LogP shift . This makes it a useful tool for systematically probing the role of hydrogen-bonding and lipophilicity in target binding or cellular permeability, without altering the overall molecular shape.

Synthetic Chemistry: A Functionalized Building Block for Library Synthesis

The presence of the reactive methanone bridge and the potential for further functionalization on the morpholine or phenyl rings make this compound a valuable starting material for generating diverse compound libraries . Its structural complexity allows for the rapid exploration of chemical space around a biologically relevant core.

Application
Selection Property
Validation Focus
Cholinesterase pharmacophore exploration
Pyrrole-thiazole core scaffold context
Enzyme inhibition assay verification
Antifungal SAR studies
Morpholine-specific activity profile context
B. cinerea growth inhibition assay review
Heterocycle molecular recognition probe
H-bonding and lipophilicity profile
Target binding or permeability assay context
Compound library synthesis
Methanone bridge functionalization
Derivative purity and scaffold diversity review
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